(-)-8-Phenylmenthol

Descripción

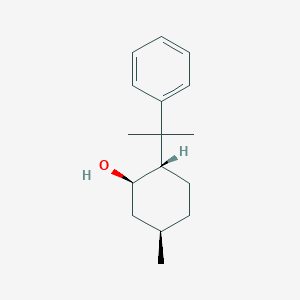

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S,5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3/t12-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQIZFCJMGWUGZ-BPLDGKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369326 | |

| Record name | (-)-Phenmenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65253-04-5 | |

| Record name | (-)-Phenmenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-8-Phenylmenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Phenylmenthol and Its Stereoisomers

Established Synthetic Routes to (-)-8-Phenylmenthol

The most conventional and well-documented syntheses of this compound utilize readily accessible natural products as starting materials. These methods capitalize on the inherent chirality of these precursors to generate the desired enantiomerically pure product.

Synthesis from (R)-Pulegone

A direct and widely adopted method for synthesizing this compound commences with (R)-pulegone. orgsyn.org This monoterpene is a principal constituent of pennyroyal oil. The synthesis hinges on the conjugate addition of a phenyl group to the α,β-unsaturated ketone system of (R)-pulegone. orgsyn.orglibretexts.org

Conversion from (-)-Citronellol (B1674659) via (S)-Pulegone

An alternative synthetic route to the 8-phenylmenthol scaffold can begin with citronellol. Since the conversion of (-)-citronellol to (S)-pulegone is a known process, the enantiomeric (+)-8-phenylmenthol can be synthesized. orgsyn.org This suggests that by starting with (+)-citronellol, one could analogously produce this compound. The synthesis would proceed through the formation of (R)-pulegone, followed by the established conjugate addition and reduction sequence.

Isolation and Purification Techniques

The synthesis of this compound typically results in a mixture of diastereomers, necessitating effective purification to isolate the desired compound. orgsyn.org Fractional crystallization is a common and effective method for separating these diastereomers on a larger scale. orgsyn.org For instance, the diastereomeric mixture of chloroacetic acid esters of 8-phenylmenthol can be separated by fractional crystallization, followed by saponification to yield the pure this compound. orgsyn.org Another reported method involves the isolation via its crystalline phenylcarbamate derivative. orgsyn.orgcas.cz For smaller scale preparations, medium-pressure liquid chromatography is also a viable separation technique. orgsyn.org The purity of the final product is often verified by its melting point and specific rotation. orgsyn.org

Synthesis of Diastereoisomers and Enantiomers of 8-Phenylmenthol

The synthesis and study of the various stereoisomers of 8-phenylmenthol are crucial for understanding how the auxiliary's three-dimensional structure influences the outcome of asymmetric reactions.

Preparation of (+)-8-Phenylneomenthol

(+)-8-Phenylneomenthol is a diastereomer of this compound. researchgate.net An efficient synthesis of (+)-8-phenylneomenthol starts from commercially available this compound. researchgate.netresearchgate.net This process involves the oxidation of this compound to (+)-8-phenylmenthone, followed by a stereoselective reduction using L-Selectride to yield (+)-8-phenylneomenthol. researchgate.netresearchgate.net The structure of the resulting (+)-8-phenylneomenthol has been confirmed by X-ray analysis of its 3,5-dinitrobenzoate (B1224709) derivative. researchgate.net

Advanced Synthetic Strategies for 8-Arylmenthol Derivatives

The synthesis of 8-arylmenthol derivatives, a privileged class of chiral controllers, has been significantly advanced by moving beyond traditional and often inefficient methods. wikidata.orgcenmed.comthegoodscentscompany.com While classical syntheses of this compound often start from (+)- or (-)-pulegone (B56846) in multi-step sequences, these routes can be costly and limit the availability of diverse aryl analogs. sigmaaldrich.comuni.lu Modern strategies have focused on developing more direct, efficient, and versatile methodologies to access a broad range of these valuable compounds from inexpensive starting materials. uni.lu

Radical Arylation of Isopulegol (B1217435) for 8-Arylmenthol Class Synthesis

A significant breakthrough in the synthesis of the 8-arylmenthol class involves the radical arylation of isopulegol. wikidata.orgcenmed.comthegoodscentscompany.com This strategy provides a rapid and efficient two-step route to this compound and its analogs from the inexpensive monoterpene (-)-isopulegol, which is an intermediate in the large-scale industrial synthesis of (-)-menthol. uni.lu This approach successfully circumvents the issues associated with conventional acid-mediated Friedel-Crafts reactions on isopulegol, which typically yield complex mixtures because the alcohol function is prone to ionization. uni.lu

The radical method involves a formal hydroarylation of the homoallylic alcohol in isopulegol using arylsulfonyl halides. sigmaaldrich.comuni.lu This process is robust and demonstrates broad applicability, tolerating a wide variety of aryl groups. The reaction can engage electron-deficient, electron-neutral, and electron-rich arenes, providing a versatile entry into numerous arylated menthol (B31143) derivatives with varying steric and electronic properties. sigmaaldrich.comuni.lu This versatility is crucial, as the nature of the aryl group can substantially influence the degree of diastereocontrol in asymmetric reactions where the auxiliary is employed. sigmaaldrich.com

Hydrogen Atom Transfer (HAT) in Derivatization

The key mechanistic innovation enabling the successful radical arylation of isopulegol is the application of Hydrogen Atom Transfer (HAT). wikidata.orgcenmed.comthegoodscentscompany.comfishersci.ca The strategy combines HAT for radical generation with a subsequent radical Smiles-Truce rearrangement. sigmaaldrich.comuni.lu This HAT-initiated aryl transfer circumvents the disfavored cationic pathways of traditional Friedel-Crafts reactions. thegoodscentscompany.comuni.lu

The process begins with the installation of an arylsulfonyl group on the hydroxyl of isopulegol, which then serves as the source for the migratory aryl group. wikidata.org A subsequent radical-mediated reduction of the olefin triggers a 1,5-aryl migration, leading to the formation of the desired 8-arylmenthol scaffold. This method generates quaternary sp³–sp² carbon-carbon bonds with excellent Markovnikov selectivity. uni.lu The use of HAT has proven to be a mild and highly effective way to expand the chiral pool, transforming an inexpensive monoterpene into a range of high-value chiral controllers. wikidata.orgcenmed.comthegoodscentscompany.com

Access to Heteroaryl Analogs

A notable advantage of the HAT-initiated radical arylation methodology is its capacity to synthesize heteroaryl analogs of 8-phenylmenthol, a feat for which there were previously no literature examples. uni.lu The radical process is sufficiently mild and selective to accommodate various heterocycles. sigmaaldrich.comuni.lu

This method allows for the functionalization of electron-rich positions on heterocycles, a transformation that is complementary to the classic Minisci reaction. sigmaaldrich.comuni.lu The ability to readily prepare a diverse array of both aryl and heteroaryl sulfonates and transfer them via this hydroarylation protocol significantly broadens the scope of accessible 8-arylmenthol derivatives. wikidata.orgcenmed.comthegoodscentscompany.com This expansion provides access to novel chiral auxiliaries whose unique electronic and steric properties can be leveraged in asymmetric synthesis. uni.lu

Development of Novel Chiral Auxiliaries Derived from this compound

The established value of this compound as a chiral auxiliary has prompted research into related structures to fine-tune reactivity and selectivity. A key strategy in this area is the synthesis of stereoisomers of this compound, which can serve as new, valuable chiral auxiliaries. ontosight.ainih.gov

One such important derivative is (+)-8-phenylneomenthol. This compound can be efficiently prepared from the commercially available this compound in a two-step process. ontosight.ainih.gov The synthesis involves the oxidation of this compound, for example with the Sarett reagent, to produce the intermediate (+)-8-phenylmenthone. Subsequent stereoselective reduction of this ketone, using a reagent like L-Selectride, yields (+)-8-phenylneomenthol. ontosight.ainih.gov The configuration of this product has been confirmed through X-ray analysis of its derivatives. ontosight.ainih.gov

Both this compound and its derived stereoisomer, (+)-8-phenylneomenthol, have demonstrated their utility as powerful chiral auxiliaries in asymmetric reactions, such as aza-Diels-Alder reactions. ontosight.ai The development of synthetic routes to these derivatives from a common precursor allows for greater access to a range of stereochemical outcomes, enhancing the versatility of the 8-phenylmenthol scaffold in asymmetric synthesis. ontosight.ai

Applications of 8 Phenylmenthol in Stereoselective Organic Reactions

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a chiral auxiliary such as (-)-8-phenylmenthol is employed, this reaction can be rendered highly stereoselective.

Role in Prostaglandin (B15479496) Synthesis

A landmark application of this compound is in the asymmetric synthesis of prostaglandins, a class of biologically active lipids. wikipedia.orgwikipedia.orgnih.gov In a key step of the Corey synthesis of prostaglandin F2α, an acrylate (B77674) ester of this compound undergoes a Diels-Alder reaction with 5-benzyloxymethylcyclopentadiene. wikipedia.orgsfu.ca The presence of the this compound auxiliary directs the cycloaddition to occur predominantly at one face of the acrylate, leading to the formation of the desired endo-adduct with high diastereoselectivity. wikipedia.orgnih.govsfu.ca This stereocontrol is crucial for establishing the correct stereochemistry of the final prostaglandin product. wikipedia.org The reaction is often promoted by a Lewis acid, such as aluminum trichloride, which enhances the reactivity of the dienophile and can further improve the stereoselectivity. chemtube3d.comsfu.ca

Table 1: Asymmetric Diels-Alder Reaction in Prostaglandin Synthesis

| Reactants | Chiral Auxiliary | Catalyst | Product | Diastereomeric Ratio | Reference |

|---|

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom is incorporated into the diene or dienophile, leading to the formation of nitrogen-containing heterocyclic compounds. wikipedia.org this compound has proven to be an effective chiral auxiliary in controlling the stereochemistry of these reactions.

Aza-Diels-Alder Reactions

Cycloaddition with Iminoglyoxylates

In the synthesis of complex nitrogen-containing molecules, the cycloaddition of iminoglyoxylates derived from this compound with dienes is a key strategy. For instance, the reaction between iminoglyoxylates bearing this compound as a chiral auxiliary and cyclopentadiene (B3395910) has been studied. researchgate.net These reactions can proceed with high diastereoselectivity, providing access to chiral building blocks for further synthetic transformations. researchgate.net

Preparation of 2-Azanorbornane-3-exo-carboxylates

A robust and stereoselective methodology for preparing both enantiomers of 2-azanorbornane-3-exo-carboxylates utilizes this compound and its diastereomer, (+)-8-phenylneomenthol, as chiral auxiliaries. researchgate.netrsc.org The asymmetric aza-Diels-Alder reaction between an imine and a diene, controlled by these auxiliaries, affords the desired 2-azanorbornane derivatives with high stereoselectivity. researchgate.netrsc.orgresearchgate.net These products are valuable intermediates in the synthesis of various biologically active compounds.

Synthesis of Piperidinic Azasugars and Pipecolic Acid Derivatives

The cycloadducts obtained from aza-Diels-Alder reactions using this compound can serve as versatile precursors for the synthesis of piperidinic azasugars and pipecolic acid derivatives. researchgate.netrsc.org These classes of compounds are of significant interest due to their potential biological activities. The high diastereoselectivity achieved in the initial cycloaddition allows for the preparation of enantiomerically pure target molecules. researchgate.net For example, enantiopure 4-oxo-pipecolic acid derivatives have been synthesized through double asymmetric induction aza-Diels-Alder reactions using iminoacetates with both this compound and a chiral N-phenylethyl group. researchgate.net

Lewis Acid Mediation in Aza-Diels-Alder Reactions

The use of Lewis acids is often crucial for the success of aza-Diels-Alder reactions involving this compound. Lewis acids can activate the imine dienophile, increasing its reactivity and enhancing the stereoselectivity of the cycloaddition. msu.edu Various Lewis acids have been investigated, and their presence can significantly influence the reaction outcome. In some cases, the coordination of the Lewis acid to the imine nitrogen shifts the mechanism from a concerted to a stepwise pathway. wikipedia.org The choice of Lewis acid can be critical in achieving high yields and diastereoselectivities.

Table 2: Lewis Acid Mediated Aza-Diels-Alder Reactions

| Dienophile | Diene | Chiral Auxiliary | Lewis Acid | Product | Reference |

|---|---|---|---|---|---|

| Iminoglyoxylate | Cyclopentadiene | This compound | Various | 2-Azanorbornane derivative | researchgate.netrsc.org |

| Glyoxylate (B1226380) N-phenylethylimine | Danishefsky's diene | This compound and N-(S)- or N-(R)-1-phenylethyl | Zinc iodide | 4-Oxo-pipecolic acid derivative | researchgate.net |

Comparative Studies with Other Auxiliaries in Aza-Diels-Alder Reactions

In the realm of aza-Diels-Alder reactions, particularly those involving 2H-azirines as dienophiles, this compound has demonstrated its superiority over other commonly used chiral auxiliaries. Studies have shown that in Lewis acid-mediated reactions, the use of an 8-phenylmenthyl ester on the 2H-azirine leads to high yields and selectivities of the resulting fused tetrahydropyridine–aziridine (B145994) cycloadducts. wikipedia.org

A direct comparison with Oppolzer's bornane-2,10-sultam, another well-established chiral auxiliary, revealed that this compound was the superior choice for these specific transformations. wikipedia.org The presence of various Lewis acids was found to be crucial for the success of these reactions. wikipedia.org

Furthermore, the strategic use of both diastereomers of 8-phenylmenthol, namely this compound and (+)-8-phenylneomenthol, in combination with chiral imines, has enabled the preparation of both enantiomers of 2-azanorbornane-3-exo-carboxylates with high levels of asymmetric induction. cenmed.com This highlights the versatility of the 8-phenylmenthol scaffold in controlling stereochemical outcomes in aza-Diels-Alder reactions. cenmed.com

Diastereoselective [3+2]-Photocycloaddition Reactions

The application of this compound extends to diastereoselective [3+2]-photocycloaddition reactions. Research has shown that the photocycloaddition of di-(-)-8-phenylmenthyl 1,4-naphthalenedicarboxylates to various alkenes, such as isobutene, styrene, and α-methylstyrene, proceeds with notable diastereoselectivity, achieving up to 62% diastereomeric excess (de). fishersci.ie The level of diastereoselectivity was found to be dependent on several factors, including the steric bulk of the alkene substituents, the concavity of the auxiliary, and the reaction temperature. fishersci.ie A noteworthy observation was the significant increase in diastereomeric excess at lower reaction temperatures. fishersci.ie

In a different approach, chiral non-racemic alkenyl Fischer carbene complexes derived from this compound have been utilized in [3+2] cycloaddition reactions with diazomethane (B1218177) derivatives. This method resulted in the formation of the corresponding pyrazoline derivatives as single diastereoisomers, demonstrating excellent stereocontrol. fishersci.ca

Asymmetric Reduction Reactions

This compound has also been effectively employed as a chiral auxiliary in various asymmetric reduction reactions, enabling the stereocontrolled formation of key structural motifs.

Birch Reduction and Alkylation

The Birch reduction, a powerful tool for the dearomatization of aromatic rings, can be rendered highly diastereoselective through the use of this compound.

A significant application of this compound is in the stereocontrolled synthesis of quaternary carbon centers. By employing (-)-8-phenylmenthyl esters of salicylic (B10762653) acid derivatives, an efficient Birch reduction followed by in situ diastereoselective alkylation can be achieved. nih.govfishersci.at This method affords 1,4-cyclohexadienes bearing a newly formed quaternary stereocenter in good yields and with high diastereoselectivity. nih.govfishersci.at This ester-based approach is considered a notable improvement over previous methods that utilized prolinol-derived amides, which were often difficult to cleave. nih.govwikipedia.org A variety of electrophiles are tolerated in this reaction, although smaller electrophiles may lead to slightly diminished stereoselectivities. nih.gov The reaction has been successfully performed on a preparative scale. nih.govfishersci.at

Table 1: Diastereoselective Birch Reduction/Alkylation of (-)-8-Phenylmenthyl Salicylate Esters nih.govfishersci.at

| Substrate | Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| (-)-8-Phenylmenthyl 2-methoxybenzoate | Iodomethyl pivalate | Product 10 | 83 | 5:1 |

| (-)-8-Phenylmenthyl 2-methoxybenzoate | Benzyl bromide | Product 11 | 75 | 10:1 |

| (-)-8-Phenylmenthyl 2-methoxybenzoate | Allyl iodide | Product 12 | 80 | 8:1 |

| (-)-8-Phenylmenthyl 2-methoxy-3-methylbenzoate | Iodomethyl pivalate | Product 24 | - | - |

| (-)-8-Phenylmenthyl 2-methoxybenzoate | Nitrobenzyl electrophiles | Product 25-26 | Low | - |

| (-)-8-Phenylmenthyl 2-methoxybenzoate | tert-Butyl haloacetates | Product 27-28 | Low Conversion | - |

Data extracted from graphical representations and text; specific yield for product 24 was not provided in the source. The relative configurations of products 5 and 20 were assigned via X-ray crystallography, with others assigned by analogy. nih.govfishersci.at

The utility of this compound in Birch reductions extends to heterocyclic systems. Specifically, it has been successfully applied to the reduction of electron-deficient pyrroles. fishersci.iefishersci.ca When used as a chiral auxiliary attached at the C-2 position of the pyrrole, high levels of stereoselectivity are achieved in the Birch reduction. fishersci.iefishersci.ca This methodology provides a route to substituted dehydroproline derivatives with high enantiomeric purity after a high-yielding three-step removal of the auxiliary. fishersci.iefishersci.ca Interestingly, the choice of chiral auxiliary dictates the enantiomer of the final product obtained; using this compound leads to one enantiomer, while employing (+)-trans-2-(α-cumyl)cyclohexanol (TCC) yields the other. fishersci.iefishersci.ca

Stereocontrolled Access to Quaternary Centers

Reduction of α,β-Unsaturated Esters

The conjugate reduction of α,β-unsaturated esters is another area where this compound has been used to induce asymmetry. While general methods exist for the reduction of α,β-unsaturated esters, the use of this compound as a chiral auxiliary allows for diastereoselective transformations. fishersci.ca For instance, the reaction of (-)-8-phenylmenthyl α,β-unsaturated esters with a silylated telluronium allylide has been shown to produce trans-2-silylvinyl-trans-3-substituted cyclopropyl (B3062369) esters with high diastereoselectivity and in high yields. thegoodscentscompany.com

Stereoselective Reduction of β-Enamino Esters for Fluorinated β-Amino Acids

The synthesis of fluorinated β-amino acids often involves the stereoselective reduction of γ-fluorinated β-enamino esters. nih.govfigshare.comacs.org Research has shown that this compound is a highly effective chiral auxiliary in this process. nih.govfigshare.comacs.org When used in the reduction of chiral β-enamino esters, it provides moderate to good diastereoselectivity. nih.govfigshare.comacs.org

The reduction is typically carried out using a combination of zinc iodide (ZnI₂) and sodium borohydride (B1222165) (NaBH₄) in a non-chelating aprotic solvent like dry dichloromethane (B109758) (CH₂Cl₂). nih.govfigshare.com A proposed metal-chelated six-membered transition state model helps to explain the stereochemical outcome of this reduction. nih.govfigshare.com The use of this compound as the chiral auxiliary has yielded the best results in terms of diastereoselectivity for this transformation. nih.govfigshare.comacs.org This method has been successfully applied to the synthesis of both α-substituted and α-unsubstituted β-fluoroalkyl β-amino acid derivatives. nih.govfigshare.comacs.org

In a related approach, the diastereoselective reduction of optically pure fluorinated β-sulfinylimines has been employed to establish the stereochemistry at the α-carbon of the target amino acid. uniovi.es Furthermore, cross-metathesis followed by an intramolecular Dieckman-type cyclization of esters derived from this compound has been used to synthesize fluorinated cyclic β-amino acids, yielding separable cis-diastereoisomers with moderate facial selectivity. uniovi.es

Asymmetric Alkylation Reactions

This compound has proven to be a valuable chiral auxiliary in asymmetric alkylation reactions, influencing the stereochemical course of both conjugate additions and the alkylation of malonic acid derivatives.

The conjugate addition of organocuprates, also known as Gilman reagents, to α,β-unsaturated carbonyl compounds is a powerful carbon-carbon bond-forming reaction. chemistrysteps.commasterorganicchemistry.com Unlike Grignard and organolithium reagents that typically add directly to the carbonyl carbon (1,2-addition), organocuprates preferentially add to the β-carbon of the carbon-carbon double bond (1,4-addition or conjugate addition). chemistrysteps.commasterorganicchemistry.com This reactivity is attributed to the "softer" nature of the organocuprate nucleophile. chemistrysteps.com

The use of this compound as a chiral auxiliary in α,β-unsaturated esters has been explored in conjugate addition reactions. For instance, the conjugate addition of lithium N-benzyl-N-(α-methylbenzyl)amide to α,β-unsaturated esters derived from this compound has been used as a mechanistic probe to determine the reactive conformations of these Michael acceptors. researchgate.net This highlights the role of the chiral auxiliary in influencing the stereochemical outcome of the addition.

| Reagent Type | Typical Addition to α,β-Unsaturated Carbonyls |

| Organocuprates (Gilman Reagents) | 1,4-Conjugate Addition chemistrysteps.commasterorganicchemistry.com |

| Grignard Reagents | 1,2-Addition chemistrysteps.commasterorganicchemistry.com |

| Organolithium Reagents | 1,2-Addition chemistrysteps.commasterorganicchemistry.com |

This compound has been successfully employed as a chiral auxiliary in the diastereoselective alkylation of malonic acid derivatives. beilstein-journals.orgmdpi.org In one approach, precursors for amino acids are prepared through the diastereoselective alkylation of (-)-8-phenylmenthyl α-alkylmalonic monoesters, followed by a series of transformations including a Curtius rearrangement. mdpi.org

Furthermore, the diastereoselective anodic coupling of radicals generated from malonic acid derivatives bearing a this compound auxiliary has been investigated. beilstein-journals.org This method has been used to synthesize both hetero- and homo-coupling products with varying degrees of diastereoselectivity. beilstein-journals.org For instance, the coelectrolysis with 3,3-dimethylbutanoic acid afforded hetero-coupling products with diastereoselectivity up to 65% de. beilstein-journals.org The stereochemical outcome is influenced by the bulky phenyl group of the auxiliary, which directs the approach of the incoming radical. beilstein-journals.org

Conjugate Addition of Nucleophilic Reagents

Asymmetric Cyclopropanation Reactions

The synthesis of optically active cyclopropane (B1198618) derivatives is of significant interest in organic chemistry. This compound has been utilized as a chiral auxiliary to control the stereochemistry of cyclopropanation reactions, leading to the formation of enantioenriched products.

A highly diastereoselective synthesis of vinylcyclopropane (B126155) derivatives has been achieved using this compound as a chiral auxiliary. sioc.ac.cnacs.org In this method, a silylated telluronium allylide, generated in situ, reacts with (-)-8-phenylmenthyl α,β-unsaturated esters. sioc.ac.cnacs.org This reaction affords trans-2-silylvinyl-trans-3-substituted cyclopropyl esters with high diastereoselectivity and in high yields. sioc.ac.cnacs.org

The chiral auxiliary can be easily recovered in high yield by saponification, making this a potentially useful method for the synthesis of optically active vinylcyclopropane derivatives. sioc.ac.cn These cyclopropane products are valuable synthetic intermediates that can undergo further chemical transformations. sioc.ac.cn In some cases, the diazoacetate derived from this compound has been found to be superior to that derived from (-)-menthol in copper-catalyzed asymmetric cyclopropanation of olefins. nih.gov

The high degree of stereoselectivity observed in cyclopropanation reactions utilizing this compound as a chiral auxiliary is often attributed to π-stacking interactions. sioc.ac.cnacs.org In the reaction of telluronium ylides with (-)-8-phenylmenthyl α,β-unsaturated esters, it is proposed that the phenyl group of the auxiliary blocks one face of the carbon-carbon double bond. sioc.ac.cn This steric hindrance directs the incoming ylide to attack the opposite face, resulting in the preferential formation of one diastereomer. sioc.ac.cn

This π-stacking effect is a recurring theme in reactions employing this compound. acs.org The interaction between the phenyl ring of the auxiliary and the substrate can lock the conformation of the transition state, leading to high levels of asymmetric induction. acs.orgnlc-bnc.ca For example, in the cyclopropanation of pyridinium (B92312) ylides bearing an (-)-8-phenylmenthyl ester group, a face-to-face arrangement between the pyridinium and the phenyl rings has been elucidated, which controls the stereoselectivity of the reaction. researchgate.net

Synthesis of Optically Active Vinylcyclopropane Derivatives

Asymmetric Ene Reactions

This compound has been successfully employed as a chiral auxiliary in asymmetric ene reactions, particularly with glyoxylate esters. The acid-catalyzed reaction of this compound glyoxylate with alkenes such as hex-1-ene and trans-but-2-ene yields the corresponding ene products with high levels of asymmetric induction, consistently exceeding 93%. researchgate.netrsc.org This high diastereoselectivity is attributed to the effective shielding of one face of the glyoxylate by the phenyl group of the auxiliary. researchgate.netrsc.org

Furthermore, ketoesters derived from this compound also participate in ene reactions with notable stereocontrol, achieving asymmetric induction levels of 90% and above. psu.edursc.org The predictable and high degree of stereocontrol makes this compound a valuable auxiliary for the synthesis of chiral α-hydroxy esters via the ene reaction.

Asymmetric Grignard Additions

The glyoxylate ester of this compound is highly effective in directing the addition of Grignard reagents, leading to the formation of α-hydroxy esters with exceptional levels of asymmetric induction. psu.edursc.org The reaction of various Grignard reagents with this compound glyoxylate proceeds in high chemical yields and with diastereomeric excesses ranging from 98.1% to 99.4%. researchgate.netpsu.edursc.org This remarkable stereocontrol is attributed to the fixed conformation of the ester linkage, where the phenyl group of the auxiliary effectively blocks one face of the aldehyde carbonyl, directing the nucleophilic attack of the Grignard reagent to the opposite face. psu.edu

The addition of Grignard reagents to α-ketoesters derived from this compound has also been investigated. For instance, the reaction of phenyl Grignard reagent with the pyruvate (B1213749) ester of this compound and methyl Grignard reagent with the benzoylformate ester of this compound both resulted in at least 90% asymmetric induction. psu.edu

Table 1: Asymmetric Grignard Additions to this compound Glyoxylate

| Grignard Reagent | Diastereomeric Ratio | Chemical Yield (%) |

|---|---|---|

| Methyl | 99.7 : 0.3 | 86 |

| Ethyl | 99.1 : 0.9 | 75 |

| Isopropyl | 98.1 : 1.9 | 68 |

| Phenyl | 99.4 : 0.6 | 81 |

Asymmetric Darzens Condensation

This compound has been utilized as a chiral auxiliary in the Darzens condensation to produce glycidic esters with high diastereoselectivity. researchgate.netrsc.org The condensation of (-)-8-phenylmenthyl halogenoacetates with various aldehydes and ketones affords the corresponding glycidic esters with diastereomeric excesses ranging from 77% to 96%. researchgate.netrsc.org For example, the reaction with cyclohexanone (B45756) exhibits a particularly high diastereoselectivity of 96% de. clockss.org

The stereochemical outcome of the Darzens condensation using (-)-8-phenylmenthyl α-chloroacetate with substituted cyclohexanones has been studied in detail. These reactions consistently yield mixtures of trans- and cis-glycidic esters with high enolate face selectivity, often exceeding 95% de. clockss.org The stereochemistry of the major diastereomers has been confirmed through conversion to known optically active diols. researchgate.net An aza-Darzens condensation between N-benzylideneaniline and (-)-8-phenylmenthyl chloroacetate (B1199739) has also been reported, yielding the trans-aziridine as the major isomer with a diastereomeric excess greater than 85%. researchgate.net

Table 2: Diastereoselectivity in Asymmetric Darzens Condensation with (-)-8-Phenylmenthyl Halogenoacetates

| Ketone/Aldehyde | Diastereomeric Excess (de, %) |

|---|---|

| Acetophenone | 77 |

| Propiophenone | - |

| Cyclohexanone | 96 |

| Benzaldehyde | - |

Data represents the major products formed. researchgate.netrsc.org

Radical Reactions

The application of this compound as a chiral auxiliary extends to controlling stereochemistry in radical reactions.

Anodic Hetero- and Homo-coupling of Malonates

In the realm of radical chemistry, this compound has been employed to direct the stereochemical course of anodic coupling reactions. nih.govbeilstein-journals.orgsemanticscholar.org The diastereoselective anodic hetero- and homo-coupling of malonates bearing a (-)-8-phenylmenthyl auxiliary has been investigated. nih.govbeilstein-journals.orgsemanticscholar.org Radicals are generated via anodic decarboxylation of malonic acid derivatives. nih.govbeilstein-journals.orgsemanticscholar.org

Coelectrolysis of these chiral malonic acids with 3,3-dimethylbutanoic acid results in hetero-coupling products with diastereoselectivities up to 65% de. nih.govbeilstein-journals.orgsemanticscholar.org The highest selectivity was observed with a tert-butyl substituted malonate. nih.govbeilstein-journals.org In the absence of a co-acid, homo-coupling occurs, yielding diastereomeric products. nih.govbeilstein-journals.orgsemanticscholar.org The diastereoselectivity is attributed to an electronic interaction between the carbonyl group and the phenyl ring of the auxiliary. nih.gov

Table 3: Diastereoselectivity in Anodic Hetero-coupling of (-)-8-Phenylmenthyl-2-alkylmalonates

| Alkyl Group (R) | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|

| Isopropyl | - | 38 |

| tert-Butyl | - | 65 |

Data sourced from a study on diastereoselective anodic coupling. nih.gov

Manganese(III)-Assisted Radical Cyclization

This compound has been instrumental in achieving high diastereoselectivity in manganese(III)-assisted radical cyclizations. In the enantioselective total synthesis of (-)-16-hydroxytriptolide, the chirality of the trans-ring juncture of the tricyclic core was established through a diastereoselective radical cyclization using (+)-8-phenylmenthol as the chiral auxiliary. This key step proceeded in 73% yield with a remarkable diastereomeric ratio of 34:1. hku.hk

Asymmetric Aziridination Reactions

The use of this compound as a chiral auxiliary has been explored in asymmetric aziridination reactions. The reaction of acryloyl derivatives of this compound with N-arylhydroxamates as nitrogen transfer reagents has been studied, though it resulted in poor to modest diastereoselection in the formation of aziridines. researchgate.netscispace.comipl.pt

In a different approach, asymmetric additions of alkyl radicals to chiral 2H-azirine-3-carboxylates derived from this compound have been shown to be a viable route to enantio-enriched aziridines. nih.govrsc.org These radical additions proceed with high diastereoselectivity. nih.govrsc.org For instance, the addition of an ethyl radical to the 8-phenylmenthol derived azirine in diethyl ether afforded the corresponding aziridine in good yield and excellent diastereoselectivity. rsc.org

Additionally, syntheses of trifluoromethylaziridines have been achieved from chiral fluorinated olefins bearing the this compound auxiliary, resulting in high yields of over 70%. chim.it

Table 4: Asymmetric Radical Addition to this compound Derived 2H-azirine-3-carboxylate

| Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| CH₂Cl₂ | 75 | >95:5 |

| Et₂O | 78 | >95:5 |

| PhMe | 65 | 90:10 |

| THF | 55 | 85:15 |

Reaction conditions involved the addition of an ethyl radical. rsc.org

Mechanistic and Stereochemical Aspects

Conformational Analysis and Stereoselective Induction

(-)-8-Phenylmenthol is a highly effective chiral auxiliary utilized in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Its efficacy stems from a well-defined three-dimensional structure that creates a highly biased chiral environment. The stereoselective induction is primarily governed by the conformational rigidity of its cyclohexane (B81311) ring and the strategic positioning of its substituents. researchgate.netresearchgate.net This chiral auxiliary forces reactants to approach from a less sterically hindered direction, leading to the preferential formation of one stereoisomer over another.

The remarkable stereoselectivity achieved with this compound derivatives is a significant improvement over its parent compound, menthol (B31143). researchgate.netresearchgate.net This enhancement is attributed to the presence of the phenyl group, which not only increases the steric bulk but can also participate in stabilizing π-stacking interactions, further influencing diastereofacial selection. researchgate.netharvard.edu

Influence of the Cyclohexane Ring Conformation

The cyclohexane ring of this compound preferentially adopts a stable chair conformation. chemtube3d.comresearchgate.net This is the most stable arrangement for six-membered rings, as it minimizes both angle strain, by maintaining tetrahedral bond angles close to 109.5°, and torsional strain, by keeping all adjacent substituents in a staggered arrangement. libretexts.orgaskthenerd.com In this chair conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). libretexts.orgwikipedia.org

For this compound, the bulky substituents—the isopropyl group and the 1-methyl-1-phenylethyl group—occupy equatorial positions to minimize destabilizing steric interactions, specifically 1,3-diaxial interactions, that would occur if they were in axial positions. chemtube3d.comfiveable.me This locks the cyclohexane ring into a specific, rigid chair conformation. researchgate.net The predictable and stable conformation of the ring is crucial as it provides a rigid scaffold that orients the attached prochiral substrate in a fixed spatial arrangement, effectively shielding one of its two faces. chemtube3d.com For instance, in Diels-Alder reactions, the ester derivatives of 8-phenylmenthol effectively shield one face of the dienophile due to this chair conformation, leading to highly selective cycloadditions. harvard.educhemtube3d.com

Role of the Equatorial Isopropyl Group

The asymmetric induction provided by this compound is critically dependent on the conformation of the cyclohexane ring and the equatorial position of the isopropyl group. researchgate.netresearchgate.net This bulky isopropyl group, positioned at C-2 of the cyclohexane ring, acts as a steric shield, effectively blocking one face of an attached achiral molecule. researchgate.netfiveable.me This steric hindrance directs the approach of an incoming reagent to the opposite, less hindered face, thereby controlling the stereochemistry of the reaction.

The combination of the rigid chair conformation and the large equatorial isopropyl group creates a well-defined chiral pocket. The introduction of the even bulkier phenyl group at the C-8 position, compared to the methyl group in standard menthol, dramatically enhances this blocking effect. researchgate.net This increased steric demand further restricts the possible trajectories for reagent approach, resulting in higher levels of asymmetric induction. researchgate.net This principle has been successfully applied in numerous asymmetric transformations, including cycloaddition reactions and the synthesis of complex natural products. chemtube3d.com The effectiveness of this steric blocking is a cornerstone of the utility of 8-phenylmenthol as a chiral auxiliary. researchgate.net

Q & A

Q. How is enantiopure (-)-8-phenylmenthol synthesized, and what factors govern its stereochemical purity?

this compound is synthesized via monoelectronic reduction of 8-phenylmenthones using metallic sodium in toluene/isopropyl alcohol under reflux for ~8 hours. Thermodynamic control favors the trans isomer due to equatorial positioning of substituents on the cyclohexane ring, yielding this compound as the major product. This method achieves high stereochemical purity (>98% ee) .

Q. What is the role of this compound as a chiral auxiliary in asymmetric synthesis?

this compound induces asymmetry in reactions such as Diels-Alder, aza-Diels-Alder, and glyoxylate ene reactions. Its rigid bicyclic structure creates a chiral environment, directing face-selective interactions. For example, in Corey’s prostaglandin synthesis, it enabled enantioselective cycloaddition by pre-organizing the dienophile .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- NMR : Assigning axial/equatorial proton configurations via coupling constants (e.g., for cyclohexane ring substituents).

- Polarimetry : Confirming enantiopurity by optical rotation.

- X-ray crystallography : Resolving absolute stereochemistry of crystalline intermediates .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in this compound-mediated glyoxylate ene reactions?

Using catalytic ZnBr (5–10 mol%) in dichloromethane at 0°C enhances selectivity (72–94% de). This compound outperforms Oppolzer’s sultam in diastereoselectivity due to its steric bulk, though the latter may yield crystalline products. Reaction monitoring via NMR ensures kinetic control .

Q. How should researchers address contradictory reaction outcomes when using this compound?

Case studies (e.g., failed cycloadditions with paraformaldehyde) highlight the need for:

- Steric analysis : Bulky substituents may hinder transition-state alignment.

- Solvent screening : Polar aprotic solvents (e.g., CHCl) improve reactivity.

- Computational modeling : DFT studies predict feasible pathways and steric clashes .

Q. What computational tools validate the mechanistic role of this compound in hydrogenolysis?

In silico studies (e.g., Gaussian 09) model BocO-assisted N–C bond cleavage, revealing a transient carbamate intermediate. This mechanism explains the mild conditions (25°C, 1 atm H) for removing chiral auxiliaries without racemization .

Q. How does this compound compare to modern chiral auxiliaries in enantioselective synthesis?

While this compound offers high selectivity in Diels-Alder reactions, newer auxiliaries (e.g., Evans’ oxazolidinones) provide better functional group tolerance. However, this compound remains preferred for reactions requiring rigid stereoelectronic control, such as quaternized amino acid synthesis .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound-based syntheses?

- Purification : Flash chromatography (hexane/EtOAc gradient) isolates diastereomers.

- Catalyst activation : Pre-drying ZnBr at 120°C prevents hydrolysis.

- Scale-up : Maintain reflux times ≥8 hours to ensure complete reduction of ketones .

Q. How should researchers document this compound experimental procedures for publication?

Q. What statistical methods are appropriate for analyzing stereochemical outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.